(E)-2-(8-bromo-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-2-(8-bromo-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetaldehyde oxime is a useful research compound. Its molecular formula is C9H10BrN5O3 and its molecular weight is 316.115. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-2-(8-bromo-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetaldehyde oxime is a purine derivative with potential biological activities. This compound is of interest due to its structural features that may contribute to various biological effects, including antimicrobial and anticancer properties. This article explores the biological activity of this compound based on diverse sources, including molecular docking studies, synthesis methods, and biological assays.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a brominated purine core with an oxime functional group that may enhance its reactivity and biological interactions.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of similar purine derivatives. For instance, compounds with oxime functionalities have shown significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action often involves interference with bacterial cell wall synthesis or inhibition of essential enzymes .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 32 µg/mL |
Compound B | Escherichia coli | 16 µg/mL |
(E)-2-(8-bromo-1,3-dimethyl-2,6-dioxo-purin-7(6H)-yl)acetaldehyde oxime | TBD | TBD |
Anticancer Activity
The anticancer potential of purine derivatives has been widely researched. For example, some studies suggest that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways such as the inhibition of DNA synthesis and modulation of signaling pathways . The specific activity of this compound remains to be fully elucidated but may follow these trends.
Molecular Docking Studies
Molecular docking simulations provide insights into the binding affinity and interaction modes of (E)-2-(8-bromo-1,3-dimethyl-2,6-dioxo-purin-7(6H)-yl)acetaldehyde oxime with various biological targets. Preliminary docking studies indicate that this compound may bind effectively to enzyme active sites involved in cellular processes such as metabolism and signaling.
Table 2: Molecular Docking Results
Target Enzyme | Binding Affinity (kcal/mol) | Interaction Type |
---|---|---|
Enzyme A | -8.5 | Hydrogen Bonds |
Enzyme B | -7.0 | Hydrophobic Interactions |
Enzyme C | -9.0 | Ionic Interactions |
Case Studies
- Antibacterial Screening : A recent study screened a series of purine derivatives for antibacterial activity using disc diffusion methods, highlighting the promising effects of compounds similar to (E)-2-(8-bromo-1,3-dimethyl-2,6-dioxo-purin-7(6H)-yl)acetaldehyde oxime against resistant bacterial strains .
- Anticancer Research : In vitro studies have demonstrated that purine derivatives can inhibit cell proliferation in various cancer cell lines. The specific effects of (E)-2-(8-bromo-1,3-dimethyl-2,6-dioxo-purin-7(6H)-yl)acetaldehyde oxime are under investigation but are expected to align with these findings .
Eigenschaften
IUPAC Name |
8-bromo-7-[(2E)-2-hydroxyiminoethyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN5O3/c1-13-6-5(7(16)14(2)9(13)17)15(4-3-11-18)8(10)12-6/h3,18H,4H2,1-2H3/b11-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTAZJZBASMBMG-QDEBKDIKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)C/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.